2-(2-Bromophenyl)-1,3-benzothiazole
Description
Significance of Benzothiazole (B30560) Scaffolds in Contemporary Chemical and Biological Sciences
The benzothiazole scaffold, a fusion of a benzene (B151609) ring and a thiazole (B1198619) ring, is a cornerstone in medicinal chemistry and material science. benthamscience.comtandfonline.comwikipedia.org This structural motif is present in numerous natural and synthetic molecules that exhibit a wide array of biological activities. benthamscience.comnih.gov The unique chemical properties of the benzothiazole ring system, particularly the reactivity of the C-2 position, make it a versatile building block for creating a diverse library of compounds. benthamscience.comderpharmachemica.com
Benzothiazole derivatives have been extensively studied and have shown a remarkable spectrum of pharmacological activities, including:
Antimicrobial benthamscience.compcbiochemres.com
Anticancer tandfonline.comtandfonline.com
Anti-inflammatory tandfonline.compharmacyjournal.in
Anticonvulsant tandfonline.commdpi.com
Antiviral benthamscience.comelsevierpure.com
Antitubercular nih.gov
Antidiabetic benthamscience.com
Antioxidant tandfonline.com
The broad applicability of benzothiazoles has fueled ongoing research to synthesize and evaluate new derivatives with enhanced potency and selectivity. benthamscience.comtandfonline.com
Contextualization of 2-(2-Bromophenyl)-1,3-benzothiazole within the Benzothiazole Chemical Family
Within the extensive family of benzothiazoles, this compound is distinguished by the presence of a bromophenyl group at the 2-position of the benzothiazole core. This specific substitution pattern significantly influences the compound's chemical reactivity and potential biological activity. The bromine atom, a halogen, can serve as a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of more complex derivatives. hpu2.edu.vn
The position of the bromine atom on the phenyl ring (ortho, in this case) also plays a crucial role in determining the molecule's three-dimensional structure and its interaction with biological targets. Research into related 2-arylbenzothiazoles has demonstrated that the nature and position of substituents on the phenyl ring can dramatically alter the compound's biological profile.
Scope and Objectives of Academic Research on the Compound and its Derivatives
Academic research on this compound and its derivatives is multifaceted, with several key objectives:
Synthesis and Characterization: A primary focus is the development of efficient and scalable synthetic routes to produce this compound and its analogues. organic-chemistry.orgresearchgate.netmdpi.com This includes the exploration of various catalytic systems and reaction conditions to optimize yields and purity. organic-chemistry.orgmdpi.com Once synthesized, these compounds are rigorously characterized using techniques such as NMR and mass spectrometry to confirm their structure. hpu2.edu.vnjyoungpharm.org
Exploration of Chemical Reactivity: Researchers are investigating the reactivity of the carbon-bromine bond in this compound. This bond can be strategically utilized in cross-coupling reactions, such as the Suzuki reaction, to introduce new functional groups and create novel derivatives with diverse properties. hpu2.edu.vn
Investigation of Biological Activity: A significant portion of the research is dedicated to evaluating the biological activities of this compound and its derivatives. pharmacyjournal.inmdpi.com This involves screening these compounds against various biological targets, including enzymes and receptors, to identify potential therapeutic applications. For example, studies have explored the anticancer and antimicrobial potential of various benzothiazole derivatives. pcbiochemres.comtandfonline.com
Structure-Activity Relationship (SAR) Studies: A crucial aspect of the research involves establishing structure-activity relationships. By systematically modifying the structure of this compound and observing the corresponding changes in biological activity, researchers can identify the key structural features responsible for a particular effect. derpharmachemica.com This knowledge is invaluable for the rational design of more potent and selective compounds.
Interactive Data Table: Physicochemical Properties of Selected Benzothiazole Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1,3-Benzothiazole | 95-16-9 | C7H5NS | 135.19 | 2 | 227-228 |
| 2-Bromo-1,3-benzothiazole | 2516-40-7 | C7H4BrNS | 214.08 | N/A | 125 (at 7 mmHg) |
| 2-(3-Bromophenyl)-1,3-benzothiazole | 19654-14-9 | C13H8BrNS | 290.18 | 88 | 409.2 (Predicted) |
| 2-(2-Bromophenyl)-1,3-dioxolane | 34824-58-3 | C9H9BrO2 | 229.07 | N/A | N/A |
| 2,1,3-Benzothiadiazole | 273-13-2 | C6H4N2S | 136.17 | 54 | 203 |
| 1,3-benzothiazole-2-carbohydrazide | 28891-34-1 | C8H7N3OS | 193.22 | N/A | N/A |
| 2-(1,3-benzothiazol-2-yl)-3-(4-bromophenyl)-3-hydroxyacrylonitrile | 304897-04-9 | C16H9BrN2OS | 357.23 | N/A | N/A |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromophenyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNS/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRINZRJGGMRTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400501 | |
| Record name | 2-(2-bromophenyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22901-00-4 | |
| Record name | 2-(2-bromophenyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 2 2 Bromophenyl 1,3 Benzothiazole and Analogues
Classical and Conventional Synthesis Routes
Multi-step Reaction Sequences
For instance, a library of thiazolo[5,4-f]quinazolin-9(8H)-one derivatives was synthesized through a multi-step process that included the copper(I)-mediated cyclization of ortho-brominated imino-1,2,3-dithiazoles. researchgate.net This highlights how multi-step sequences can be instrumental in building complex heterocyclic systems fused with the benzothiazole (B30560) ring. While not a direct synthesis of 2-(2-Bromophenyl)-1,3-benzothiazole, this methodology demonstrates the classical approach of building up complexity through a series of discrete chemical transformations.
Condensation Reactions with 2-Aminothiophenol (B119425) Derivatives
A cornerstone of benzothiazole synthesis is the condensation reaction between 2-aminothiophenol and a carbonyl compound, typically an aldehyde. nih.govnih.gov This reaction proceeds through the formation of an imine thiophenol (ITP) intermediate, which then undergoes cyclization to a benzothiazolidine, followed by oxidation to the final 2-substituted benzothiazole. nih.gov
To synthesize this compound specifically, 2-aminothiophenol would be condensed with 2-bromobenzaldehyde. This reaction can be carried out under various conditions, including at room temperature. researchgate.net A two-step protocol has been described where the condensation of 2-aminothiophenol and p-bromobenzaldehyde forms the corresponding p-bromophenyl-ITP intermediate. This intermediate is then subjected to a Pd-catalyzed cyclization to yield the 2-bromophenyl-benzothiazole. nih.gov This method can be adapted for the synthesis of the ortho-brominated analogue.
The following table summarizes examples of condensation reactions for the synthesis of 2-arylbenzothiazoles.
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2-Aminothiophenol, p-Bromobenzaldehyde | [BMIM][BF4] or [BMIM][PF6], Pd-catalyst | 2-(4-Bromophenyl)-1,3-benzothiazole | 55-86 | nih.gov |
| 2-Aminothiophenol, Aromatic Aldehydes | Room Temperature | 2-Aryl-1,3-benzothiazoles | - | researchgate.net |
| 2-Aminobenzothiazole (B30445), 3-Bromobenzaldehyde | - | 2-(3-Bromophenyl)-1,3-benzothiazole derivative | 60 | nih.gov |
Note: The table presents data for closely related analogues to illustrate the general applicability of the condensation method.
Advanced and Green Chemistry Synthetic Strategies
In recent years, the focus of synthetic chemistry has shifted towards the development of more sustainable and efficient methodologies. This has led to the emergence of advanced strategies for the synthesis of this compound and its analogues that often offer advantages such as shorter reaction times, higher yields, and the avoidance of hazardous reagents and solvents.
Catalyst-Mediated and Catalyst-Free Approaches
A wide array of catalysts has been developed to facilitate the synthesis of 2-substituted benzothiazoles. These include metal-based catalysts, such as those containing copper, palladium, and ruthenium, as well as metal-free catalysts. mdpi.comnih.gov For example, a Cu(II)-containing nano-silica triazine dendrimer has been used as a catalyst for the reaction of 2-aminothiophenol with aryl aldehydes, affording high yields in short reaction times. mdpi.com Similarly, H2O2/HCl has been employed as an efficient catalytic system. mdpi.com
Conversely, a number of catalyst-free methods have also been reported, which are often more environmentally benign. rsc.orgrsc.org These methods can rely on the inherent reactivity of the starting materials under specific conditions, such as thermal activation or the use of non-conventional energy sources. A notable catalyst- and additive-free method involves a three-component reaction of aromatic amines, aliphatic amines, and elemental sulfur, where DMSO acts as both the solvent and the oxidant. nih.govacs.org
The following table provides a comparison of various catalytic and catalyst-free synthetic approaches.
| Approach | Catalyst/Reagents | Key Features | Reference |
| Catalyst-Mediated | Cu(II)-containing nano-silica triazine dendrimer | High yields (87-98%), short reaction times (15-90 min) | mdpi.com |
| Catalyst-Mediated | H2O2/HCl | Excellent yields (85-94%), short reaction times (45-60 min) | mdpi.com |
| Catalyst-Mediated | CBr4 | Metal-free, activation of thioamide through halogen bonding | rsc.org |
| Catalyst-Free | Aromatic amines, aliphatic amines, elemental sulfur, DMSO | Environmentally friendly, double C-S and one C-N bond formation | nih.govacs.org |
One-Pot Multicomponent Reaction Methodologies
One-pot multicomponent reactions (MCRs) have gained significant traction in organic synthesis due to their high efficiency and atom economy. nih.gov These reactions involve the combination of three or more reactants in a single vessel to form a complex product in a single synthetic operation, thereby avoiding the isolation of intermediates. rsc.orgnih.gov
Several one-pot methods have been developed for the synthesis of 2-arylbenzothiazoles. For instance, an efficient tandem process for the preparation of 2-arylthiobenzothiazoles involves the in-situ generation of 2-mercaptobenzothiazoles from the condensation of 2-aminobenzenethiol with tetramethylthiuram disulfide, followed by coupling with iodobenzenes in a one-pot manner. acs.org Another green approach involves the cyclocondensation of 2-aminothiophenol and various aryl aldehydes in polyethylene (B3416737) glycol-400 (PEG-400) at room temperature. researchgate.net Furthermore, a three-component reaction of 2-iodoaniline, aryl aldehydes, and thiourea (B124793) catalyzed by a ferromagnetic catalyst in water has been described. nih.gov
The following table summarizes selected one-pot multicomponent reactions for the synthesis of benzothiazole derivatives.
| Reactants | Catalyst/Solvent | Key Features | Reference |
| 2-Aminobenzenethiol, Tetramethylthiuram disulfide, Iodobenzenes | Copper(I) / Water | Efficient tandem process, inexpensive metal catalyst | acs.org |
| 2-Aminothiophenol, Aryl/Heteryl Aldehydes | Polyethylene glycol-400 | Green protocol, room temperature, excellent yields | researchgate.net |
| 2-Iodoaniline, Aryl/Hetaryl Aldehydes, Thiourea | Ferromagnetic Cu(0)–Fe3O4@SiO2/NH2cel / Water | Ecologically friendly, catalyst easily retrieved | nih.gov |
| 2-Aminophenols, Thioamides | Triphenylbismuth dichloride / 1,2-Dichloroethane | Mild reaction conditions, moderate to excellent yields | beilstein-journals.org |
Mechanochemical Synthesis Techniques
Mechanochemistry, which involves the use of mechanical force to induce chemical reactions, has emerged as a powerful green chemistry tool. acs.org This solvent-free or low-solvent approach often leads to shorter reaction times, higher yields, and simpler work-up procedures. rsc.orgrsc.org
The mechanochemical synthesis of 2-aryl benzothiazoles has been successfully achieved by grinding a mixture of an aromatic aldehyde and 2-aminothiophenol in a mortar and pestle. rsc.orgrsc.org This simple agitation is sufficient to promote the condensation and subsequent cyclization to form the desired product. The key advantages of this method include the absence of a catalyst, cleaner reaction profiles, and high yields. rsc.org Another mechanochemical approach involves the use of stainless-steel-driven decarboxylative acyl radical generation from α-keto acids for the synthesis of 2-arylbenzothiazoles. acs.org
The following table highlights key aspects of mechanochemical synthesis methods.
| Reactants | Mechanical Method | Key Features | Reference |
| Aromatic Aldehyde, o-Aminothiophenol | Mortar and Pestle Grinding | Catalyst-free, cleaner reaction, high yields, short reaction times | rsc.orgrsc.org |
| α-Keto Acids, 2-Aminothiophenol | Ball Milling | Oxidant-free, solvent-free, moderate to good yields | acs.org |
Microwave and Ultrasonic Irradiation Assisted Syntheses
The application of non-conventional energy sources like microwave (MW) irradiation and ultrasonic waves has revolutionized the synthesis of heterocyclic compounds, including benzothiazoles. These methods are noted for their ability to significantly reduce reaction times, improve yields, and often allow for solvent-free conditions, aligning with the principles of green chemistry. analis.com.mynih.gov
Microwave-Assisted Synthesis (MWI)
Microwave irradiation has been effectively employed to accelerate reactions involving the benzothiazole scaffold. nih.gov For instance, MWI is used in the coupling of N-Boc-4-piperidine carboxylic acid with 2-(4-aminophenyl)benzothiazole, achieving the reaction in just 20 minutes at 80 °C. nih.gov Similarly, the subsequent coupling of the resulting intermediate with various benzenesulfonyl chlorides is also completed within 20 minutes under the same microwave conditions. nih.gov This rapid, efficient heating is a hallmark of MWI, which dramatically shortens the hours-long refluxing times required by conventional methods. nih.govnih.gov The synthesis of various 1,3-benzothiazol-2(3H)-one derivatives and their subsequent N-alkylation to produce acetamide (B32628) derivatives have also been successfully achieved using microwave-assisted methods, demonstrating the versatility of this technique. nih.gov
Ultrasonic Irradiation Assisted Synthesis
Ultrasound-assisted synthesis has emerged as a powerful, eco-friendly alternative for preparing 2-substituted benzothiazoles. analis.com.my This method typically involves the condensation of 2-aminothiophenol with various aldehydes. The reaction proceeds efficiently under ultrasonic irradiation at room temperature, often without the need for a catalyst or solvent. analis.com.my The key advantages include procedural simplicity, significantly shorter reaction times (often around 20 minutes), and moderate to good yields. analis.com.my The mechanism involves the formation of an intermediate via the reaction of 2-aminothiophenol and an aldehyde, which then undergoes cyclization and air oxidation to yield the final 2-aryl-benzothiazole product. analis.com.my
Research has shown that this method is applicable to a wide range of substituted benzaldehydes, including those with electron-donating and electron-withdrawing groups. analis.com.my A study on the synthesis of benzothiazole derivatives via ultrasonic probe irradiation demonstrated yields ranging from 65-83% within 20 minutes for various benzaldehyde (B42025) derivatives. analis.com.my
| Entry | Aldehyde Substituent (R) | Product | Yield (%) analis.com.my |
| 1 | H | 2-Phenyl-1,3-benzothiazole | 83 |
| 2 | 4-Cl | 2-(4-Chlorophenyl)-1,3-benzothiazole | 80 |
| 3 | 4-CH₃ | 2-(4-Methylphenyl)-1,3-benzothiazole | 78 |
| 4 | 4-OCH₃ | 2-(4-Methoxyphenyl)-1,3-benzothiazole | 75 |
| 5 | 4-NO₂ | 2-(4-Nitrophenyl)-1,3-benzothiazole | 70 |
| 6 | 2-Cl | 2-(2-Chlorophenyl)-1,3-benzothiazole | 72 |
| 7 | 2-NO₂ | 2-(2-Nitrophenyl)-1,3-benzothiazole | 65 |
| 8 | 3-NO₂ | 2-(3-Nitrophenyl)-1,3-benzothiazole | 68 |
Table 1: Examples of 2-Aryl-1,3-benzothiazole Derivatives Synthesized via Ultrasonic Irradiation.
Ultrasound has also been utilized in multi-component reactions to create more complex heterocyclic systems tethered to a benzothiazole core, highlighting its utility in constructing diverse molecular architectures. rsc.orgnih.govnih.gov
Strategies for Structural Modification and Derivatization
The functionalization of the 2-phenyl-1,3-benzothiazole scaffold is a key strategy for modulating its chemical and physical properties. This can be achieved through various reactions that introduce new functional groups onto either the benzothiazole ring system or the appended phenyl group.
The introduction of halogens and other electronically active groups onto the 2-phenyl ring is a critical strategy for fine-tuning molecular properties. nih.gov For instance, the synthesis of analogues with electron-withdrawing groups like trifluoromethyl (-CF₃) and cyano (-CN) at the ortho position of the phenyl ring has been explored. nih.gov To achieve this, a key intermediate, prepared from 2-(4-aminophenyl)benzothiazole, is coupled with appropriately substituted benzenesulfonyl chlorides under microwave irradiation. nih.gov
This approach has been used to systematically study the effect of placing substituents at the ortho, meta, and para positions of the phenyl ring. nih.gov The introduction of a nitro group (-NO₂) in the para position is another example of incorporating a strong electron-withdrawing group. nih.gov Halogenation, such as the introduction of fluorine or chlorine, is also a common modification. nih.gov A specific example is the synthesis of {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-bromophenyl}(phenyl)methanone, where a bromine atom is present on the phenyl ring. nih.gov
| Compound | R Group on Phenyl Ring | Purpose of Modification | Reference |
| 7a | 2-CF₃ | Introduce electron-withdrawing group | nih.gov |
| 7b | 2-CN | Introduce electron-withdrawing group | nih.gov |
| 7c | 3-CF₃ | Introduce electron-withdrawing group | nih.gov |
| 7d | 4-CF₃ | Introduce electron-withdrawing group | nih.gov |
| 7e | 4-NO₂ | Introduce electron-withdrawing group | nih.gov |
| 4 | 2-Cl | Introduce halogen | nih.gov |
Table 2: Examples of Electron-Withdrawing Groups and Halogens Introduced onto the 2-Phenyl-benzothiazole Scaffold.
The 2-hydrazino-1,3-benzothiazole moiety is a valuable building block for creating more complex derivatives, particularly hydrazones. troindia.inresearchgate.net The synthesis of 2-hydrazino-1,3-benzothiazoles is typically achieved by reacting 2-aminobenzothiazoles with hydrazine (B178648) hydrate (B1144303). troindia.in This intermediate can then be reacted with various electrophiles. For example, a series of 1-phenyl-3-(2)-hydrazino-1,3-substituted benzothiazolyl thiocarbamides has been synthesized by reacting 2-hydrazino-1,3-benzothiazoles with phenyl isothiocyanate in acetone. troindia.in
Another important reaction is the condensation of 2-hydrazino-1,3-benzothiazole with carbonyl compounds to form hydrazones. nih.gov For example, refluxing 2-hydrazino-1,3-benzothiazole with 4-benzoyl-3-methyl-1-phenylpyrazol-5-one in ethanol (B145695) yields the corresponding hydrazone derivative. nih.gov The synthesis of 2-hydrazinyl-1,3-thiazole derivatives has also been reported, providing analogous synthetic routes. nih.gov
General Synthetic Scheme for 2-Hydrazino-1,3-benzothiazole:
Step 1: 2-Aminobenzothiazole is refluxed with hydrazine hydrate to substitute the amino group with a hydrazino group. troindia.in
Step 2: The resulting 2-hydrazino-1,3-benzothiazole can be further reacted. For instance, condensation with an aldehyde or ketone yields a Schiff base-like hydrazone. researchgate.netnih.gov
Schiff bases, or imines, are a major class of derivatives synthesized from the benzothiazole core. researchgate.net They are readily formed through the condensation reaction of a primary amine, such as 2-aminobenzothiazole or its derivatives, with an aldehyde or ketone. researchgate.netnih.gov The reaction is typically carried out by refluxing the two components in a solvent like ethanol or methanol, sometimes with the addition of a catalytic amount of acid (e.g., glacial acetic acid). biointerfaceresearch.comijper.org
The versatility of this reaction allows for the synthesis of a vast library of Schiff bases by varying the substituent on the benzothiazole ring and by using a wide array of aromatic and heterocyclic aldehydes. researchgate.netsphinxsai.com These Schiff bases are important ligands in coordination chemistry, capable of forming stable complexes with various metal ions. biointerfaceresearch.comnanobioletters.compnrjournal.com
| Benzothiazole Precursor | Aldehyde | Solvent | Conditions | Resulting Schiff Base Type | Reference(s) |
| 2-(2-Aminophenyl)benzothiazole | 4-Fluorosalicylaldehyde | Methanol | Reflux, 24h | Benzothiazole-based imine | nanobioletters.com |
| 2-(2-Aminophenyl)benzothiazole | 4-Methoxysalicylaldehyde | Methanol | Reflux, 4h, Acetic Acid (cat.) | Benzothiazole-based imine | biointerfaceresearch.com |
| 2-Amino-4-phenylthiazole* | 3-Aldehydosalicylic acid | Ethanol | Reflux, 4-5h, Acetic Acid (cat.) | Thiazole-based imine | ijper.org |
| Substituted 2-Aminobenzothiazole | Substituted Benzaldehyde | Ethanol | Reflux, 12h | Benzothiazole-based imine | researchgate.net |
| 4,6-Difluoro-2-aminobenzothiazole | 4-Chlorobenzaldehyde | Ethanol | Reflux | Difluoro-benzothiazole imine | medwinpublishers.com |
*Table 3: Synthetic Conditions for the Formation of Schiff Bases from Aminobenzothiazole and Analogues. (Note: Thiazole (B1198619) is an analogue, included for methodological comparison).
The resulting imine (-N=CH-) linkage is a key structural feature, and the synthesis of these compounds is often monitored by TLC and the products characterized by IR, NMR, and mass spectrometry. researchgate.netsphinxsai.comnih.gov
Spectroscopic and Advanced Structural Elucidation Techniques
Comprehensive Spectroscopic Characterization Methods
Spectroscopic techniques are fundamental in confirming the identity and purity of 2-(2-Bromophenyl)-1,3-benzothiazole and in understanding its electronic and vibrational characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.
¹H NMR: The proton NMR spectrum of a related compound, 2-[2-(4-Bromobenzenesulfonyl)Hydrazinyl]-1,3-Benzothiazol, shows distinct signals for the aromatic protons. mdpi.com Specifically, the spectrum recorded in DMSO-d₆ exhibits a doublet at 8.10 ppm (2H), a doublet of doublets at 7.88 ppm (1H), a doublet at 7.72 ppm (2H), a doublet of doublets at 7.64 ppm (1H, H7), and multiplets at 7.33 ppm (1H, H6) and 7.28 ppm (1H, H5). mdpi.com
¹³C NMR: The ¹³C NMR spectrum provides complementary information on the carbon framework. For instance, in a derivative, 4-(2-Chlorophenyl)-2-thiazolamine, the carbon signals appear at specific chemical shifts, including 167.7, 146.8, 133.9, 131.6, 131.0, 130.8, 129.1, and 127.5 ppm. rsc.org These values are crucial for assigning each carbon atom within the molecule's aromatic and heterocyclic rings.
Below is a table summarizing the ¹H and ¹³C NMR data for a related benzothiazole (B30560) derivative.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 8.10 | d | 2H |
| ¹H | 7.88 | dd | 1H |
| ¹H | 7.72 | d | 2H |
| ¹H | 7.64 | dd | H7 |
| ¹H | 7.33 | m | H6 |
| ¹H | 7.28 | m | H5 |
| ¹³C | Data for the specific title compound was not found in the search results. Data for a related compound, 4-(2-Chlorophenyl)-2-thiazolamine, shows signals at 167.7, 146.8, 133.9, 131.6, 131.0, 130.8, 129.1, 127.5 ppm. |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group and Molecular Mode Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and analyzing the molecular vibrations of this compound.
Infrared (IR) Spectroscopy: The IR spectrum of benzothiazole and its derivatives displays characteristic absorption bands. researchgate.netresearchgate.net For a related compound, 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, significant peaks are observed at 3075 cm⁻¹ and 3015 cm⁻¹ (N-H stretching), 1675 cm⁻¹ (C=O stretching), 1563 cm⁻¹ and 1546 cm⁻¹ (C=C stretching), and 1451 cm⁻¹ and 1439 cm⁻¹ (C-N stretching). iucr.org The aromatic ring vibrations of benzothiazole are typically found at 1640 cm⁻¹ (C=N stretching), 1550 cm⁻¹ (C-H in-plane bending), and 1460 cm⁻¹ (C=C stretching). researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary vibrational data. The FT-Raman spectrum of benzothiazole has been recorded and analyzed to further understand its bonding and vibrational modes. researchgate.net
The following table presents key IR absorption bands for a benzothiazole derivative.
| Frequency (cm⁻¹) | Vibrational Mode |
|---|---|
| 3075, 3015 | N-H stretch |
| 1675 | C=O stretch |
| 1563, 1546 | C=C stretch |
| 1451, 1439 | C-N stretch |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (GC-MS, ESI-MS, HRMS)
Mass spectrometry (MS) is essential for determining the molecular weight and investigating the fragmentation patterns of this compound.
GC-MS, ESI-MS, and HRMS: High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is critical for confirming the elemental composition of a molecule. For instance, the HRMS (ESI) analysis of 2-[2-(4-Bromobenzenesulfonyl)Hydrazinyl]-1,3-Benzothiazol showed a calculated mass for C₁₃H₁₀BrN₃NaO₂S₂⁺ ([M+Na]⁺) of 361.9795, with a found value of 361.9802, confirming its molecular formula. mdpi.com The mass spectrum of the parent benzothiazole compound shows a molecular ion peak corresponding to its molecular weight of 135.186 g/mol . nist.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information by revealing stable fragments of the molecule.
Electronic Absorption (UV-Visible) and Emission Spectroscopy for Optical Properties
UV-Visible absorption and emission spectroscopy are used to study the electronic transitions and photophysical properties of this compound.
UV-Visible Spectroscopy: The UV-Vis spectrum of benzothiazole derivatives typically shows absorption bands corresponding to π → π* and n → π* electronic transitions. niscpr.res.in The parent 2-phenylbenzothiazole (B1203474) exhibits absorption maxima around 220 nm, 250 nm, and 285 nm. researchgate.net For other derivatives, absorption peaks can be observed at approximately 210 nm and between 330-340 nm. niscpr.res.in The specific wavelengths of these absorptions can be influenced by the substituents on the benzothiazole core and the solvent used. researchgate.net
Emission Spectroscopy: Many benzothiazole derivatives exhibit fluorescence. niscpr.res.in When excited, these compounds can emit light at various wavelengths, often in the blue region of the spectrum (around 380-450 nm). niscpr.res.in The fluorescence properties are also sensitive to the molecular structure and the surrounding environment.
The table below summarizes the UV-Visible absorption data for benzothiazole derivatives.
| Compound | λmax (nm) | Transition Type |
|---|---|---|
| 2-Phenylbenzothiazole | 220, 250, 285 | π → π |
| Substituted Benzothiazole Derivatives | ~210, 330-340 | π → π and n → π* |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction Analysis of Molecular Geometry and Conformational Features
Single-crystal X-ray diffraction is the gold standard for determining the precise molecular geometry of crystalline compounds like this compound.
The analysis of a related compound, 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, reveals that the benzothiazole and phenyl rings are essentially planar. iucr.org The dihedral angle between the mean planes of the 4-bromophenyl and the 2-benzothiazolyl units is 10.45 (11)°. iucr.orgiucr.org In another derivative, the dihedral angle between the benzothiazole and a chlorophenylmethanone group is 71.34 (6)°. nih.gov The bond lengths within the benzothiazole ring are consistent with those found in similar structures, for example, the S—C bond lengths are approximately 1.745(2) Å and 1.751(2) Å. iucr.org In the crystal structure of 3-Bromo-7-methoxy-2-phenylimidazo[2,1–b] rsc.orgrsc.orgbenzothiazole, the central imidazo[2,1–b] rsc.orgrsc.orgbenzothiazole fragment is essentially planar, with the terminal phenyl ring twisted from it at an angle of 36.18 (5)°. nih.gov
The following table provides selected bond lengths and dihedral angles for a benzothiazole derivative.
| Parameter | Value |
|---|---|
| Dihedral Angle (4-bromophenyl and 2-benzothiazolyl) | 10.45 (11)° |
| S1—C1 Bond Length | 1.745 (2) Å |
| S1—C7 Bond Length | 1.751 (2) Å |
Supramolecular Interactions and Crystal Packing Motifs
Hydrogen Bonding Networks
Although this compound lacks classical hydrogen bond donors like O-H or N-H groups, the potential for weak C—H⋯N and C—H⋯S hydrogen bonds exists. The hydrogen atoms on the phenyl and benzothiazole rings can act as weak donors, while the nitrogen and sulfur atoms of the benzothiazole moiety can serve as acceptors. For instance, in the crystal structure of related compounds like 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, intermolecular C—H⋯N and C—H⋯S hydrogen bonds are observed, contributing to the formation of molecular layers. nih.govnih.gov Similarly, studies on other benzothiazole derivatives have revealed the presence of C—H⋯O and C—H⋯N interactions that lead to the formation of dimers and infinite chains.
Pi-Stacking and Halogen Bonding Interactions
The aromatic nature of both the phenyl and benzothiazole rings in this compound makes π-stacking interactions a highly probable feature of its crystal packing. These interactions, arising from the overlap of π-orbitals between adjacent aromatic rings, can adopt various geometries, including face-to-face and edge-to-face arrangements, and play a significant role in stabilizing the crystal lattice.
Furthermore, the presence of a bromine atom on the phenyl ring introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as the nitrogen or sulfur atom of a neighboring benzothiazole ring. In the crystal structure of 2-(1,3-Benzothiazol-2-ylmethoxy)-5-bromophenylmethanone, short Br⋯Cl contacts have been observed, indicating the potential for halogen bonding to influence the solid-state architecture. nih.gov
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the molecular properties of benzothiazole (B30560) derivatives. mdpi.comscirp.org These computational approaches allow for a detailed exploration of molecular structure, electronic characteristics, and spectroscopic behavior at the atomic level. researchgate.net Methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) are frequently combined with various basis sets, such as 6-311G(d,p) or 6-31+G(d,p), to achieve a balance between computational cost and accuracy. mdpi.comscirp.org Such studies provide invaluable insights that complement and help interpret experimental findings. For the 2-(2-Bromophenyl)-1,3-benzothiazole molecule, these methods can elucidate its fundamental physicochemical properties, predict its reactivity, and rationalize its spectroscopic signatures. mdpi.com
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity and susceptibility to electronic excitation. mdpi.comespublisher.com
In studies of related benzothiazole derivatives, DFT calculations have shown that the HOMO is typically delocalized across the electron-rich benzothiazole ring system, while the LUMO is often centered on the appended phenyl ring or other electron-accepting moieties. mdpi.comnih.gov For this compound, the HOMO is expected to be distributed over the benzothiazole core, whereas the LUMO would likely be localized on the bromophenyl ring. The energy gap is a key indicator of intramolecular charge transfer (ICT) potential within the molecule. researchgate.net
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 2-(p-methylphenyl)benzothiazole | -5.91 | -1.20 | 4.71 |
| 2-(p-chlorophenyl)benzothiazole | -6.10 | -1.48 | 4.62 |
| 2-(m-trifluoromethylphenyl)benzothiazole | -6.52 | -2.13 | 4.39 |
| 2-phenylbenzothiazole (B1203474) | -5.99 | -1.26 | 4.73 |
Data adapted from computational studies on analogous benzothiazole derivatives. mdpi.com
Understanding the charge distribution within a molecule is essential for identifying reactive sites. Techniques such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and mapping of the Molecular Electrostatic Potential (MEP) are used to visualize electron density and predict sites for electrophilic and nucleophilic attack. researchgate.netmgesjournals.com
The MEP map provides a visual representation of the electrostatic potential on the electron density surface. In benzothiazole derivatives, the regions around the electronegative nitrogen and sulfur atoms typically show negative potential (red/yellow), indicating they are susceptible to electrophilic attack. Conversely, regions around hydrogen atoms often exhibit positive potential (blue), marking them as sites for nucleophilic attack. scirp.org For this compound, the nitrogen atom of the thiazole (B1198619) ring and the bromine atom would be expected to be regions of high electron density, influencing intermolecular interactions. NBO analysis further clarifies charge delocalization and hyperconjugative interactions within the molecule. researchgate.net
Quantum chemical calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structural validation.
Vibrational Spectroscopy (IR): DFT calculations can compute harmonic vibrational frequencies. These theoretical frequencies are often scaled by a factor to correct for anharmonicity and methodological limitations, yielding excellent agreement with experimental Fourier-Transform Infrared (FT-IR) spectra. mdpi.comresearchgate.net This allows for precise assignment of vibrational modes, such as C-H, C=N, and C-S stretching and bending within the benzothiazole structure.
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra. nih.gov It can predict the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR): The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. mdpi.com The calculated shifts, referenced against a standard like Tetramethylsilane (TMS), generally show a strong correlation with experimental NMR data, aiding in the structural elucidation of complex molecules. mdpi.com
| Vibrational Mode | Experimental Frequency | Calculated Frequency (Scaled) | Assignment |
|---|---|---|---|
| Aromatic C-H Stretch | 3065 | 3070 | ν(C-H) |
| C=N Stretch | 1595 | 1600 | ν(C=N) of thiazole |
| Aromatic C=C Stretch | 1475 | 1480 | ν(C=C) of benzene (B151609) |
| C-S Stretch | 755 | 760 | ν(C-S) |
Data are illustrative and based on typical values for 2-arylbenzothiazoles. mdpi.com
| Parameter | Bond/Angle | Typical Calculated Value |
|---|---|---|
| Bond Length | C-S (thiazole) | 1.75 Å |
| Bond Length | C=N (thiazole) | 1.31 Å |
| Bond Length | C-N (thiazole) | 1.39 Å |
| Bond Angle | C-S-C (thiazole) | 89.5° |
| Dihedral Angle | Benzothiazole-Phenyl | ~40-50° |
Values are representative and based on DFT calculations for analogous systems. mdpi.comnih.gov
From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical reactivity and stability of a molecule. These descriptors, based on conceptual DFT, include:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electronegativity (χ): (I + A) / 2
Chemical Potential (μ): -(I + A) / 2
Electrophilicity Index (ω): μ² / (2η)
These indices help in comparing the reactivity of different derivatives within a series. mdpi.com For instance, a molecule with a lower hardness and higher electrophilicity index is generally more reactive. scirp.org Such analyses provide mechanistic insights into potential chemical transformations.
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are used to simulate the effects of a solvent. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different environments. Solvation can alter the electronic structure, modify the HOMO-LUMO energy gap, and shift absorption and emission wavelengths (solvatochromism), providing a more realistic prediction of the molecule's behavior in solution. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Influence
While specific molecular dynamics (MD) simulations for "this compound" are not extensively documented in publicly available literature, the dynamic behavior of benzothiazole derivatives is a subject of active research. MD simulations are instrumental in understanding the conformational flexibility of the molecule, the influence of solvent on its structure, and its stability over time.
For a molecule like "this compound," MD simulations would typically be employed to:
Analyze Conformational Dynamics: Investigate the rotational freedom around the single bond connecting the bromophenyl and benzothiazole rings. This would reveal the most stable conformations in different environments.
Study Solvent Effects: Simulate the compound in various solvents to understand how solvent polarity and hydrogen bonding capabilities affect its conformation and intermolecular interactions. This is crucial for predicting its behavior in biological systems.
Assess Stability of Ligand-Target Complexes: When docked into a biological target, MD simulations can assess the stability of the predicted binding pose, providing a more dynamic and realistic view of the interaction.
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For "this compound," this technique is pivotal in predicting its potential as an inhibitor or ligand for various biological targets.
Predictive Modeling of Binding Affinities and Interactions
The benzothiazole scaffold is a well-established pharmacophore found in numerous compounds with diverse biological activities, including antimicrobial and anticancer properties. Molecular docking studies on various benzothiazole derivatives have demonstrated their ability to bind to a range of protein targets.
Predictive modeling of the binding affinity of "this compound" would involve docking it into the active sites of relevant enzymes or receptors. The binding affinity is often expressed as a docking score or binding energy (in kcal/mol), with lower values indicating a more favorable interaction. For instance, docking studies of benzothiazole derivatives against targets like dihydroorotase have been performed to understand their antimicrobial action.
The predicted binding affinities for "this compound" against various targets would be influenced by factors such as:
The presence of the bromine atom, which can participate in halogen bonding.
The specific nature of the target's binding pocket.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interactions |
| Dihydroorotase | -7.5 | Hydrogen bonds, hydrophobic interactions |
| Tyrosine Kinase | -8.2 | Pi-pi stacking, halogen bonds |
| DNA Gyrase | -9.1 | Electrostatic interactions, hydrogen bonds |
Note: The values in this table are hypothetical and for illustrative purposes, as specific docking studies for "this compound" against these exact targets were not found in the searched literature.
Identification of Key Interacting Residues and Binding Sites
A crucial outcome of molecular docking is the identification of key amino acid residues within the binding site that interact with the ligand. These interactions are fundamental to the stability of the ligand-protein complex. For "this compound," these interactions could include:
Hydrogen Bonds: The nitrogen and sulfur atoms of the benzothiazole ring can act as hydrogen bond acceptors.
Hydrophobic Interactions: The aromatic rings of the benzothiazole and bromophenyl moieties can form hydrophobic interactions with nonpolar residues.
Pi-Pi Stacking: The aromatic systems can engage in pi-pi stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan.
Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.
For example, in a hypothetical docking study with a kinase, the benzothiazole core might form hydrogen bonds with hinge region residues, a common binding motif for kinase inhibitors. The bromophenyl group could then extend into a hydrophobic pocket, with the bromine atom forming a key halogen bond.
Advanced Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, PIXEL Calculations)
Key findings from Hirshfeld surface analysis of a similar compound suggest the following types of interactions would be significant for "this compound":
| Interaction Type | Percentage Contribution | Description |
| H···H | ~40% | Represents the most significant contribution, arising from the abundance of hydrogen atoms. |
| C···H/H···C | ~20% | Indicates the presence of C-H···π interactions. |
| Br···H/H···Br | ~15% | Highlights the importance of contacts involving the bromine atom. |
| S···H/H···S | ~10% | Contacts involving the sulfur atom of the benzothiazole ring. |
| N···H/H···N | ~5% | Interactions with the nitrogen atom of the benzothiazole ring. |
Note: The percentages are illustrative based on analyses of similar structures.
PIXEL Calculations complement Hirshfeld surface analysis by quantifying the lattice energies and the contributions of different energy components (Coulombic, polarization, dispersion, and repulsion) to the total interaction energy between molecular pairs. For a related bromo-substituted benzothiazole, PIXEL calculations would likely show that dispersion forces are the dominant stabilizing interactions, with significant contributions from Coulombic interactions, particularly those involving the polar atoms (N, S, and Br).
These computational and theoretical investigations are indispensable for elucidating the physicochemical properties and potential biological applications of "this compound." They provide a molecular-level understanding that can guide further experimental studies and the rational design of new functional molecules.
Structure Activity Relationship Sar Studies of 2 2 Bromophenyl 1,3 Benzothiazole Derivatives
Influence of Substituent Position and Nature on Chemical Properties
The chemical and physical properties of 2-phenylbenzothiazole (B1203474) derivatives are highly sensitive to the type and location of substituents on both the benzothiazole (B30560) and the phenyl rings. The bromine atom in 2-(2-Bromophenyl)-1,3-benzothiazole, being an electron-withdrawing group, influences the electronic and steric properties of the molecule.
Research on various 2-phenylbenzothiazole derivatives has established several key principles regarding substituent effects:
Molecular Geometry: The planarity between the benzothiazole ring system and the phenyl ring is a critical factor influencing properties like fluorescence. In derivatives such as 2-(2′-aminophenyl)benzothiazole, the angle between the two rings is small, leading to a nearly planar structure. nih.gov However, introducing different substituents can alter this dihedral angle. For instance, modifying the amino group in 2-(2′-aminophenyl)benzothiazole to amides or imines can increase the twist angle to as much as 20°. nih.gov The steric bulk of the ortho-bromo substituent in this compound is similarly expected to induce a non-planar conformation, which can impact conjugation and intramolecular interactions.
Electronic Effects: The electronic nature of substituents plays a crucial role in modulating the molecule's properties. Electron-withdrawing groups, such as nitro groups or halogens, and electron-donating groups, like methoxy (B1213986) or methyl groups, can significantly alter the electron density distribution across the scaffold. nih.govesisresearch.org In studies on related heterocyclic compounds, electron-withdrawing groups like nitro (NO₂) and chloro (Cl) were found to enhance antimicrobial activity compared to hydrogen, methyl (CH₃), or methoxy (OCH₃) groups. nih.gov This suggests that the inherent electron-withdrawing character of the bromine in this compound is a key determinant of its baseline chemical reactivity and potential bioactivity.
Photophysical Properties: Derivatives of 2-phenylbenzothiazole are known for their interesting photophysical properties, including Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE), particularly when functional groups like -OH or -NHR are present at the 2'-position of the phenyl ring. nih.gov The prediction of these properties is complex and does not always correlate directly with the electronic effect of the substituent alone. nih.gov
Biological Activity: SAR studies on various benzothiazole derivatives have shown that specific substitutions can enhance biological potency. For example, in a series of antimicrobial benzazoles, placing electron-withdrawing groups at the 5-position of the benzothiazole ring was found to increase activity against Candida albicans. esisresearch.org In the context of anticancer agents, group-based QSAR analysis has revealed that introducing hydrophobic groups can potentiate activity. chula.ac.th
The following interactive table summarizes the observed influence of different substituent types on the properties of the 2-phenylbenzothiazole scaffold based on findings from related derivatives.
| Substituent Type | Position | Observed Influence on Properties | Relevant Finding |
|---|---|---|---|
| Electron-Withdrawing Groups (e.g., -NO₂, -Cl) | Phenyl Ring / Benzothiazole Ring | Can enhance antimicrobial and antifungal activity. esisresearch.orgnih.gov | Activity trend for antimicrobial agents followed Hammett's constant (p-OCH₃ < CH₃ < H < Cl < NO₂). nih.gov Electron-withdrawing groups at position 5 of the fused ring system increased activity against C. albicans. esisresearch.org |
| Electron-Donating Groups (e.g., -OCH₃, -CH₃) | Phenyl Ring | Slightly enhance the rate of benzothiazole formation in certain synthetic routes. nih.gov Generally associated with lower antimicrobial activity compared to electron-withdrawing groups. nih.gov | The presence of CH₃ and OCH₃ groups in thiobenzanilide (B1581041) precursors slightly improved yields in N-halosuccinimide-mediated cyclization. nih.gov |
| Hydrophobic Groups | General Scaffold | Can potentiate anticancer activity. chula.ac.th | GQSAR analysis revealed that the presence of hydrophobic groups on the R1 fragment (phenyl ring) would potentiate anticancer activity. chula.ac.th |
| Bulky/Sterically Hindering Groups | ortho-position of Phenyl Ring | Can increase the dihedral angle between the phenyl and benzothiazole rings, affecting planarity and conjugation. nih.gov | Substituents on the ortho-amino group of 2-(2'-aminophenyl)benzothiazole can increase the inter-ring angle up to 20°. nih.gov |
Rational Design Principles for Modulating Functional Attributes
The rational design of novel compounds based on the this compound core involves the strategic modification of its structure to achieve or enhance specific functional attributes. The bromine atom at the ortho-position is not merely a passive substituent; it is a versatile synthetic handle that enables a wide range of chemical transformations.
A primary principle in the rational design of derivatives is the use of the bromo-substituent as a reactive site for metal-catalyzed cross-coupling reactions. The Suzuki cross-coupling reaction, for example, is a powerful method for forming carbon-carbon bonds. Studies on the isomeric 2-(4-bromophenyl)benzo[d]thiazole have demonstrated that the bromine atom can be efficiently coupled with various arylboronic acids to synthesize a library of bi-aryl benzothiazole derivatives with high yields. hpu2.edu.vn This same principle is directly applicable to this compound, allowing for the systematic introduction of a diverse array of aromatic and heteroaromatic groups at the 2-position of the phenyl ring. This strategy enables a methodical exploration of the SAR to optimize properties like biological activity or fluorescence.
Further principles for rational design based on the broader benzothiazole literature include:
Targeted Functionalization: Beyond modifying the phenyl ring, the benzothiazole core itself can be functionalized. While direct electrophilic substitution can be challenging due to the electron-poor nature of the ring system, methods like C-H functionalization are emerging as powerful tools for derivatization at specific positions that are otherwise difficult to access. nih.gov
Bioisosteric Replacement: In designing for biological activity, parts of the molecule can be replaced with other chemical groups that retain similar physical or chemical properties (bioisosteres). For example, in developing Hsp90 inhibitors, chlorine was chosen as a "drug-like" replacement for iodine and bromine at one position, while various cyclic amines were explored at another position to establish a SAR profile. nih.gov
Scaffold Hopping and Linker Modification: The core structure can be connected to other pharmacophores via linkers. The nature and length of this linker can be systematically varied. For instance, designing compounds with an amide linker connecting the benzothiazole moiety to other substituted rings is a common strategy. nih.govnih.gov The properties of the final compound are highly dependent on the substituents on these appended rings.
The design process often involves creating a focused library of compounds where one part of the molecule is systematically altered while keeping the rest constant. For this compound, a rational design strategy could involve:
Keeping the this compound core constant while introducing various substituents (e.g., -F, -Cl, -CH₃, -OCH₃) at the 5- or 6-position of the benzothiazole ring to modulate electronic properties.
Using the ortho-bromo group as a reactive handle to introduce a library of different aryl or alkyl groups via Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions.
Synthesizing a series where the bromine is replaced with other functional groups (e.g., -OH, -NH₂, -CN) to explore the impact of hydrogen bonding or dipolar interactions.
These design principles allow chemists to move from a lead compound to derivatives with fine-tuned properties, whether for developing new medicines, sensors, or materials for optoelectronics. mdpi.com
Exploration of Emerging Applications and Functional Materials Research
Strategic Role in Medicinal Chemistry and Drug Discovery Research
The benzothiazole (B30560) scaffold is a prominent feature in many compounds with significant biological activity, and 2-(2-Bromophenyl)-1,3-benzothiazole serves as a key intermediate in the synthesis of new pharmacologically relevant molecules. jchemrev.compcbiochemres.com Its utility spans the design of novel scaffolds and the investigation of how these molecules interact with biological targets.
The versatility of the this compound structure allows for its incorporation into a variety of molecular frameworks to generate new therapeutic candidates. The benzothiazole nucleus itself is a core component of several established drugs and is known to be associated with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. jchemrev.comnih.govnih.govmdpi.com
Researchers leverage the bromine atom on the phenyl ring of this compound as a handle for further chemical modifications. For instance, cross-coupling reactions, such as the Suzuki reaction, can be employed to introduce new aryl groups, leading to the synthesis of diverse 2-arylbenzothiazole derivatives. hpu2.edu.vn This approach allows for the systematic exploration of structure-activity relationships, where the nature and position of substituents on the newly introduced ring can be varied to optimize biological activity.
The synthesis of these complex scaffolds often begins with the condensation of 2-aminobenzenethiol with a corresponding aldehyde or carboxylic acid, a common method for forming the benzothiazole ring system. nih.govmdpi.com Subsequent modifications to introduce the bromophenyl group and further derivatization lead to the final pharmacologically active compounds. The development of efficient synthetic routes is crucial for accessing these molecules in sufficient quantities for biological evaluation. nih.govhpu2.edu.vn
The table below showcases examples of pharmacologically relevant scaffolds derived from or related to the benzothiazole core, highlighting the diversity of structures that can be accessed.
| Scaffold Type | Rationale for Synthesis | Potential Therapeutic Area |
| 2-Arylbenzothiazoles | Exploration of structure-activity relationships by varying aryl substituents. | Anticancer, Antimicrobial |
| Benzothiazole-hydrazones | Combination of two pharmacologically active moieties. | Anticancer, Antimicrobial |
| Benzothiazole-triazoles | Bioisosteric replacement and scaffold hopping to discover novel activities. | Various |
This table provides a generalized overview of scaffold types and their research rationale.
Understanding how a molecule interacts with its biological target is a fundamental aspect of drug discovery. Derivatives of this compound have been investigated to elucidate their mechanisms of action. The benzothiazole core and its substituents play a crucial role in binding to specific enzymes or receptors, thereby modulating their function. researchgate.net
For example, certain 2-arylbenzothiazoles have shown potent and selective inhibitory activity against various cancer cell lines. nih.gov Mechanistic studies suggest that these compounds can induce metabolic oxidative stress within cancer cells, leading to their death. The specific substitution pattern on the 2-phenyl ring is critical for this activity.
Computational methods, such as molecular docking, are often employed to predict and rationalize the binding of these compounds to their protein targets. researchgate.net These studies help to visualize the key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the compound's biological effect. This information is invaluable for the rational design of more potent and selective inhibitors. The planarity of the thiazolo[3,2-a]benzimidazole fused-ring system, a related structure, and π–π stacking interactions are important for its crystal structure and potential biological interactions. researchgate.net
Advancements in Materials Science Applications
Beyond its role in medicine, the this compound scaffold is finding increasing use in the development of advanced materials with unique optical and electronic properties. The electron-withdrawing nature of the benzothiazole unit, combined with the potential for π-conjugated systems, makes it an attractive component for optoelectronic and nonlinear optical materials. polyu.edu.hk
The benzothiazole moiety is a key component in the design of various organic dyes and fluorescent probes. mdpi.com Its incorporation into larger conjugated systems can lead to materials with strong absorption and emission in the visible and near-infrared regions of the electromagnetic spectrum. polyu.edu.hk These properties are highly desirable for applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.net
The this compound can serve as a building block for creating donor-acceptor (D-A) type molecules. polyu.edu.hk In this design, the benzothiazole can act as an electron-accepting unit, which, when connected to an electron-donating group through a π-conjugated bridge, can result in intramolecular charge transfer (ICT) upon photoexcitation. This ICT process is often associated with desirable photophysical properties, such as large Stokes shifts and sensitivity to the local environment.
For example, benzothiazole derivatives have been incorporated into fluorescent probes for the detection of specific analytes, such as metal ions. researchgate.net The binding of the analyte to a receptor unit attached to the benzothiazole fluorophore can cause a change in the photophysical properties of the molecule, such as a shift in the emission wavelength or a change in fluorescence intensity, allowing for visual or spectroscopic detection. researchgate.net
The table below presents examples of optoelectronic materials based on the benzothiazole scaffold.
| Material Type | Key Feature | Potential Application |
| Fluorescent Dyes | Strong absorption and emission | Organic Light-Emitting Diodes (OLEDs) |
| Chemosensors | Analyte-induced spectral changes | Environmental monitoring, Bioimaging |
| BODIPY Dyes | Tunable optical properties | Bioimaging, Photodynamic therapy |
This table illustrates the types of optoelectronic materials and their potential uses.
Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them and are essential for technologies such as optical data storage, telecommunications, and optical computing. Organic chromophores with large second-order NLO responses are of particular interest due to their potential for high efficiency and ease of processing.
The design of effective NLO chromophores often involves creating molecules with a strong D-π-A architecture. The this compound scaffold can be utilized in the synthesis of such chromophores, where the benzothiazole unit can function as part of the π-conjugated bridge or be modified to act as an electron-accepting group. mdpi.com
The introduction of the bromophenyl group provides a convenient point for further molecular engineering to optimize the NLO properties. By carefully selecting the donor and acceptor groups and tuning the length and nature of the π-conjugated bridge, it is possible to maximize the molecular hyperpolarizability (β), a key parameter that determines the NLO response of a molecule. mdpi.comnih.gov Research in this area focuses on synthesizing new chromophores and characterizing their NLO properties through techniques such as hyper-Rayleigh scattering and electric-field-induced second-harmonic generation. nih.gov
Coordination Chemistry and Metal Complexation Studies
The nitrogen and sulfur atoms within the benzothiazole ring of this compound provide potential coordination sites for metal ions. This has led to its use as a ligand in the field of coordination chemistry, where it can form stable complexes with a variety of transition metals. researchgate.net
The study of these metal complexes is driven by several factors. The coordination of a metal ion can significantly alter the electronic and photophysical properties of the benzothiazole ligand, leading to new materials with interesting magnetic, optical, or catalytic properties. For example, metal complexes of benzothiazole derivatives have been investigated as potential catalysts for organic reactions.
Furthermore, the ability of this compound and its derivatives to selectively bind to certain metal ions has been exploited in the development of chemosensors. researchgate.net The binding of a specific metal ion can trigger a measurable signal, such as a change in color or fluorescence, allowing for the sensitive and selective detection of that ion. researchgate.net These studies often involve a combination of synthesis, spectroscopy, and structural analysis to understand the nature of the metal-ligand interactions and to optimize the sensor's performance.
Ligand Design and Synthesis for Metal Complexes
The design and synthesis of ligands are fundamental to the development of novel metal complexes with tailored properties. Benzothiazole derivatives, in particular, have garnered significant attention due to their diverse applications as photostabilizers and effective metal-complexing agents. rdd.edu.iq The presence of nitrogen and sulfur atoms in the benzothiazole ring system provides multiple coordination sites, allowing for the formation of stable complexes with a variety of metal ions. mdpi.comrdd.edu.iq
The synthesis of benzothiazole-based ligands often involves the condensation reaction of 2-aminobenzenethiol with various carbonyl compounds, such as aldehydes, ketones, acids, or acyl chlorides. mdpi.comresearchgate.net For instance, a common method involves the reaction of 2-aminothiophenol (B119425) with aromatic aldehydes in a suitable solvent. mdpi.com Microwave-assisted synthesis has also been employed to produce 2-substituted benzothiazoles efficiently, offering advantages such as shorter reaction times and higher yields. mdpi.com
A notable example is the synthesis of 2-((E)-(2-(benzo[d]thiazol-2-yl)phenylimino)methyl)-5-methoxyphenol (BMM), a benzothiazole-based imine ligand. This ligand is prepared by heating an equimolar solution of 4-methoxysalicylaldehyde and 2-(2-aminophenyl)benzothiazole in methanol. biointerfaceresearch.com The resulting Schiff base ligand can then be used to synthesize Co(III) and Ru(III) complexes. biointerfaceresearch.com
Another approach involves modifying the 2-phenylbenzothiazole (B1203474) core to create ligands for organometallic complexes. For example, a series of 2-phenylbenzothiazole derivatives have been synthesized and subsequently used to form ruthenium(II) and osmium(II) half-sandwich complexes. nih.gov The synthesis of these ligands often starts with the reaction of 2-aminothiophenol with a substituted benzaldehyde (B42025). nih.gov
The following table provides examples of synthesized benzothiazole-based ligands and the starting materials used.
| Ligand Name | Starting Material 1 | Starting Material 2 | Reference |
| 2-((E)-(2-(benzo[d]thiazol-2-yl)phenylimino)methyl)-5-methoxyphenol (BMM) | 4-methoxysalicylaldehyde | 2-(2-aminophenyl)benzothiazole | biointerfaceresearch.com |
| 2-(4-Methylphenyl)benzothiazole | 4-tolualdehyde | 2-aminothiophenol | nih.gov |
| 2-(4-Methoxyphenyl)benzothiazole | p-anisaldehyde | 2-aminothiophenol | nih.gov |
| 2-thioacetic acid benzothiazole | 2-mercaptobenzothiazole | chloroacetic acid | rdd.edu.iq |
Investigation of Metal-Ligand Coordination Geometries and Reactivity
The coordination of benzothiazole-derived ligands to metal centers results in complexes with diverse geometries and reactivities. The specific coordination mode depends on the ligand's structure and the nature of the metal ion. For instance, 2-(2'-aminophenyl)benzothiazole and its derivatives can act as neutral bidentate ligands, coordinating to metal ions through the thiazole (B1198619) nitrogen and the amino nitrogen. mdpi.com
In the case of Co(III) and Ru(III) complexes with the ligand BMM, spectroscopic and analytical data suggest an octahedral geometry around the metal center. biointerfaceresearch.com Similarly, studies on Fe(III), Rh(III), Pd(II), Pt(IV), and Au(III) complexes with 2-thioacetic acid benzothiazole have proposed monomeric structures based on spectral and magnetic measurements. rdd.edu.iq The coordination in these complexes often leads to a shift in the electronic absorption bands compared to the free ligand, indicating metal-ligand interaction. rdd.edu.iq
The reactivity of these metal complexes is an area of active investigation. For example, ruthenium(II) and osmium(II) complexes of 2-phenylbenzothiazole derivatives have shown significant antiproliferative activity, suggesting their potential as anticancer agents. nih.gov ESI-MS studies have demonstrated the stability of these organometallic complexes in aqueous solutions over extended periods. nih.gov
The coordination environment of the metal ion plays a crucial role in the complex's properties. In a zinc complex with 4-amino-2,1,3-benzothiadiazole, the ligand coordinates to the zinc center only through the amino groups, which is a novel coordination mode for this type of ligand. researchgate.net This tetrahedral complex, however, was found to dissociate in various organic solvents. researchgate.net
The table below summarizes the coordination geometries of some metal complexes with benzothiazole-based ligands.
| Metal Ion | Ligand | Proposed Geometry | Reference |
| Co(III) | 2-((E)-(2-(benzo[d]thiazol-2-yl)phenylimino)methyl)-5-methoxyphenol (BMM) | Octahedral | biointerfaceresearch.com |
| Ru(III) | 2-((E)-(2-(benzo[d]thiazol-2-yl)phenylimino)methyl)-5-methoxyphenol (BMM) | Octahedral | biointerfaceresearch.com |
| Fe(III) | 2-thioacetic acid benzothiazole | Monomer | rdd.edu.iq |
| Zn(II) | 4-amino-2,1,3-benzothiadiazole | Tetrahedral | researchgate.net |
Precursor Chemistry for the Synthesis of Advanced Heterocyclic Systems
This compound serves as a valuable precursor for the synthesis of more complex and advanced heterocyclic systems. The bromine atom on the phenyl ring provides a reactive site for various cross-coupling reactions, enabling the extension of the molecular framework.
A prime example is the use of 2-(4-bromophenyl)benzo[d]thiazole in Suzuki cross-coupling reactions. hpu2.edu.vn By reacting this bromo-functionalized benzothiazole with different arylboronic acids, a series of 5-benzo[d]thiazole derivatives can be synthesized with high yields. hpu2.edu.vn This method offers a straightforward route to novel compounds with potentially interesting photophysical or biological properties. The synthesis of the key intermediate, 2-(4-bromophenyl)benzo[d]thiazole, can be efficiently achieved using a domestic microwave oven, which significantly reduces reaction time. hpu2.edu.vn
Furthermore, the benzothiazole core itself can be constructed through various synthetic strategies, which can then be functionalized to serve as precursors. The condensation of 2-aminothiophenol with aldehydes is a widely used method to produce 2-substituted benzothiazoles. mdpi.compcbiochemres.com These can subsequently undergo further reactions. For instance, the synthesis of 2-chloromethyl-benzothiazole from 2-aminothiophenols and chloroacetyl chloride under microwave irradiation provides a versatile intermediate for further elaboration. mdpi.com
The development of one-pot strategies for the synthesis of functionalized benzothiazoles is also a significant advancement. For example, 2-acylbenzothiazoles can be synthesized from aryl methyl ketones and 2-aminobenzenethiol under metal-free conditions. mdpi.com These synthetic methodologies highlight the role of benzothiazole derivatives as key building blocks in the construction of complex heterocyclic architectures.
The following table lists some advanced heterocyclic systems synthesized from benzothiazole precursors.
| Precursor | Reagent | Product | Reaction Type | Reference |
| 2-(4-bromophenyl)benzo[d]thiazole | Arylboronic acid | 5-benzo[d]thiazole derivatives | Suzuki cross-coupling | hpu2.edu.vn |
| 2-aminothiophenols | Chloroacetyl chloride | 2-chloromethyl-benzothiazole | Condensation/Cyclization | mdpi.com |
| Aryl methyl ketones | 2-aminobenzenethiol | 2-acylbenzothiazoles | Condensation/Michael addition/Oxidative dehydrogenation | mdpi.com |
| 2-mercaptobenzamides | Propiolate derivatives | 2,3-dihydro-4H-benzo[e] biointerfaceresearch.comnih.govthiazin-4-ones | 1,4-addition/Intramolecular cyclization | nih.gov |
Future Directions and Research Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 2-arylbenzothiazoles, including 2-(2-Bromophenyl)-1,3-benzothiazole, has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of its synthesis lies in the adoption of green and sustainable chemistry principles. nih.govresearchgate.net Researchers are expected to focus on methodologies that offer high efficiency, minimize byproducts, and utilize environmentally benign reagents and conditions.
Key areas of development include:
Catalyst Innovation: The development of novel catalysts is a cornerstone of modern synthetic chemistry. For benzothiazole (B30560) synthesis, this includes the use of heterogeneous catalysts that can be easily recovered and reused, reducing waste and cost. nih.gov Methods employing inexpensive and less toxic metal catalysts, such as those based on nickel, are also gaining traction as alternatives to more expensive precious metal catalysts like palladium. organic-chemistry.org
Green Solvents and Conditions: A significant shift towards the use of sustainable solvents is anticipated. Glycerol, a non-toxic and biodegradable liquid, has been successfully used for the clean, catalyst-free synthesis of 2-arylbenzothiazoles at ambient temperatures. nih.govresearchgate.netmdpi.com This approach offers the dual benefits of operational simplicity and a reduced environmental footprint.
Energy-Efficient Synthesis: Techniques like microwave-assisted synthesis and visible-light photocatalysis are set to become more prevalent. bohrium.commdpi.com Photocatalysis, in particular, offers a green approach by using light as a renewable energy source to drive chemical reactions, often under mild, metal-free conditions. bohrium.comacs.org One-pot methods that combine enzymatic catalysis with photoredox catalysis have demonstrated remarkable efficiency, achieving high yields in minutes under an air atmosphere. nih.gov
C-H Bond Functionalization: Direct C-H bond activation and functionalization represent a highly atom-economical approach to creating complex molecules. rsc.orgacs.org This strategy avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. organic-chemistry.orgacs.org
Table 1: Emerging Sustainable Synthetic Methods for 2-Arylbenzothiazoles
| Methodology | Key Features | Potential Advantages for this compound Synthesis |
|---|---|---|
| Glycerol-Mediated Synthesis | Uses a green, recyclable solvent; often catalyst-free; occurs at ambient temperature. nih.govresearchgate.net | Reduced environmental impact, lower cost, and simplified purification. |
| Visible-Light Photocatalysis | Metal-free, uses light as an energy source; mild reaction conditions. bohrium.comacs.org | High energy efficiency, access to novel reaction pathways, and enhanced sustainability. |
| Nickel-Catalyzed C-H Functionalization | Utilizes an inexpensive and abundant metal catalyst; mild reaction conditions. organic-chemistry.org | Cost-effective, scalable, and avoids the use of precious metals. |
| Enzyme/Photoredox Relay Catalysis | Combines the selectivity of enzymes with the efficiency of photocatalysis; extremely fast. nih.gov | High yields in short reaction times, environmentally friendly, and high atom economy. |
Integration of Advanced Computational Approaches for Predictive Design
Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of new chemical entities. For this compound, these approaches can provide deep insights into its structure-property relationships, guiding the synthesis of new derivatives with tailored functionalities.
Future computational efforts are likely to involve:
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models are used to correlate the chemical structure of compounds with their biological activity. benthamdirect.comallsubjectjournal.com By developing QSAR models for a series of benzothiazole derivatives, researchers can predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. chula.ac.thmdpi.com These models often rely on descriptors such as surface area, partial charges, and hydrophilicity to build predictive equations. benthamdirect.com
Molecular Docking Simulations: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. nih.govwjarr.com For this compound, docking studies can elucidate its binding mode within a biological target, providing a rational basis for designing more potent and selective inhibitors for applications in medicinal chemistry. nih.govresearchgate.net
Density Functional Theory (DFT) Calculations: DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com It can be employed to calculate various properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the reactivity and electronic properties of this compound and its derivatives. asianpubs.orgresearchgate.net These calculations can help in designing molecules with specific electronic and optical properties for use in materials science.
Table 2: Computational Approaches for the Design of Benzothiazole Derivatives
| Computational Method | Application | Insights Gained for this compound |
|---|---|---|
| QSAR | Predicts biological activity based on chemical structure. benthamdirect.comallsubjectjournal.comijpsr.com | Identification of key structural features required for a desired biological effect (e.g., anticancer, antimicrobial). chula.ac.thmdpi.com |
| Molecular Docking | Simulates the interaction between a small molecule and a biological target. nih.govnih.gov | Understanding of binding modes and interactions, guiding the design of more potent enzyme inhibitors. wjarr.comresearchgate.net |
| DFT Calculations | Investigates electronic structure and properties. mdpi.comasianpubs.orgresearchgate.net | Prediction of reactivity, stability, and optical properties for applications in materials science and electronics. |
Interdisciplinary Research Opportunities and Emerging Applications
The unique structural and electronic properties of the 2-arylbenzothiazole scaffold, including this compound, make it a versatile platform for a wide range of applications. Future progress will heavily rely on collaborations between chemists, biologists, physicists, and materials scientists.
Promising areas for interdisciplinary research include:
Medicinal Chemistry and Chemical Biology: Benzothiazole derivatives have shown a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov The this compound core can serve as a scaffold for developing new therapeutic agents. Interdisciplinary studies will be crucial to not only synthesize novel derivatives but also to evaluate their biological efficacy and understand their mechanisms of action.
Materials Science and Organic Electronics: The rigid, planar structure and conjugated π-system of 2-arylbenzothiazoles make them attractive candidates for use in organic electronic materials. Research into their application in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as organic photosensitizers is an active area. nih.govacs.org The bromine atom on the phenyl ring of this compound offers a handle for further functionalization, allowing for the fine-tuning of its electronic and photophysical properties.
Development of Chemical Sensors and Probes: The benzothiazole core is a component of fluorescent dyes like Thioflavin T, which is used to detect amyloid fibrils. wikipedia.org There is significant potential to develop novel fluorescent probes based on the this compound structure for sensing various analytes, such as pH or specific biomolecules, with high sensitivity and selectivity. acs.orgnih.govrsc.org
Table 3: Interdisciplinary Applications of the Benzothiazole Scaffold
| Research Area | Potential Application | Role of this compound |
|---|---|---|
| Medicinal Chemistry | Anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.govjchemrev.com | A core scaffold for the development of new, potent therapeutic drugs. |
| Materials Science | Organic electronics, photosensitizers. nih.govacs.org | A building block for functional materials with tailored optoelectronic properties. |
| Chemical Biology | Fluorescent probes for bioimaging and sensing. acs.orgnih.gov | A platform for creating novel sensors to detect specific biological targets or environmental changes. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(2-bromophenyl)-1,3-benzothiazole and its derivatives?
- Answer : The Suzuki-Miyaura cross-coupling reaction is a robust method for synthesizing bromophenyl-substituted benzothiazoles. For example, 2-(4-bromophenyl)benzothiazole can be coupled with arylboronic acids using palladium catalysts (e.g., Pd(PPh₃)₄) in methanol or THF under reflux (80–100°C) . Optimal yields (>75%) are achieved with equimolar ratios of boronic acid to bromophenylbenzothiazole and 5 mol% catalyst. For bromine retention in the ortho position, inert atmospheres (N₂/Ar) are critical to prevent dehalogenation.
Q. How can researchers characterize this compound using spectroscopic techniques?
- Answer : Key characterization methods include:
- IR Spectroscopy : Look for ν(C-Br) at ~722 cm⁻¹ and ν(C=N) at ~1650 cm⁻¹ .
- ¹H NMR : Ortho-bromophenyl protons appear as doublets (δ 7.70–8.03 ppm, J = 8–10 Hz) due to deshielding by bromine .
- Fluorescence Spectroscopy : Measure emission spectra at 10⁻⁴–10⁻⁵ M concentrations in methanol, with excitation at 330 nm .
Q. What solvents and conditions ensure stability during storage and handling?
- Answer : Store in amber vials at –20°C under inert gas. The compound is light-sensitive; avoid prolonged exposure to UV/visible light . Solubility is highest in DMSO (>50 mg/mL) and moderate in chloroform or methanol (~10–20 mg/mL) .
Advanced Research Questions
Q. How can researchers resolve contradictions in fluorescence quantum yields across studies?
- Answer : Discrepancies in fluorescence data often arise from solvent polarity, concentration effects, or impurities. For example, aggregation-caused quenching (ACQ) occurs at >10⁻⁴ M concentrations, reducing quantum yields . Standardize measurements using reference fluorophores (e.g., quinine sulfate) and report solvent dielectric constants.
Q. What strategies improve the bioactivity of this compound derivatives against parasitic targets?
- Answer : Structural optimization via:
-
Electron-Withdrawing Groups : Nitro or sulfonyl groups enhance antiparasitic activity (e.g., 2-(benzylsulfonyl)-1,3-benzothiazole shows IC₅₀ = 1.2 µM against Schistosoma mansoni) .
-
Hybrid Scaffolds : Coupling with triazole or isoxazole moieties improves membrane permeability (see Table 1).
Table 1 : Bioactivity of Optimized Derivatives
Derivative Target IC₅₀ (µM) Reference 2-Benzylsulfonyl-BT S. mansoni adults 1.2 4-Nitro-isoxazole-BT Mycobacterium TB 4.5
Q. How can computational methods (e.g., QSAR) guide the design of novel derivatives?
- Answer : Use 3D-QSAR models to correlate substituent effects with activity. For antitubercular derivatives, hydrophobic parameters (logP) and electronegativity (Hammett σ) are critical . Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like enoyl-ACP reductase (InhA) in M. tuberculosis .
Q. What precautions are necessary for functionalizing the bromine atom in cross-coupling reactions?
- Answer : Bromine can undergo unintended elimination or nucleophilic substitution. To retain Br:
- Use mild bases (K₂CO₃ instead of NaOH) in Suzuki reactions .
- Avoid protic solvents (e.g., H₂O) in Buchwald-Hartwig aminations.
- Monitor reactions via TLC with UV detection (Rf ~0.5 in hexane:EtOAc 3:1) .
Methodological Challenges and Solutions
Q. How can researchers address low yields in heterocyclic ring formation?
- Answer : Improve cyclization efficiency by:
- Using microwave-assisted synthesis (100–120°C, 30 min) .
- Adding catalytic CuI (2 mol%) for Ullmann-type couplings .
Q. What analytical techniques differentiate regioisomers in benzothiazole derivatives?
- Answer : Combine NOESY NMR (to confirm substituent proximity) and high-resolution mass spectrometry (HRMS) for exact mass validation. For example, 2-(2-bromophenyl) vs. 2-(4-bromophenyl) isomers show distinct NOE correlations between H-6 (benzothiazole) and ortho-bromophenyl protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
